molecular formula C19H26N4O B5395949 N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide

N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide

Cat. No. B5395949
M. Wt: 326.4 g/mol
InChI Key: NKFLTBBWCTZLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide, also known as MPPEB, is a compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide is not fully understood, but it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein found in the brain and other tissues that is involved in various cellular processes, including ion channel regulation, calcium signaling, and cell survival. By modulating the activity of the sigma-1 receptor, N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide may have neuroprotective, anticancer, and vasodilatory effects.
Biochemical and Physiological Effects:
N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cancer cell growth, and the relaxation of vascular smooth muscle. In addition, N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and cardiovascular effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for more precise and specific studies of the receptor's function. However, one limitation of using N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand its neuroprotective effects and to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as an anticancer agent. More studies are needed to determine its mechanism of action and to evaluate its efficacy in preclinical and clinical trials. Finally, further studies are needed to explore its potential as a treatment for cardiovascular disease, including hypertension and stroke.

Synthesis Methods

The synthesis of N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide involves the reaction between 1-(4-chlorobenzyl)-3-piperidin-1-ylpropan-1-one and 2-(1H-pyrazol-4-yl)ethylamine. The reaction is carried out in the presence of N-methylmorpholine and N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent. The resulting product is then purified through column chromatography to obtain N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide.

Scientific Research Applications

N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. In cardiovascular disease, N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.

properties

IUPAC Name

N-methyl-4-(piperidin-3-ylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-23(10-8-17-13-21-22-14-17)19(24)18-6-4-15(5-7-18)11-16-3-2-9-20-12-16/h4-7,13-14,16,20H,2-3,8-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFLTBBWCTZLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CNN=C1)C(=O)C2=CC=C(C=C2)CC3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.